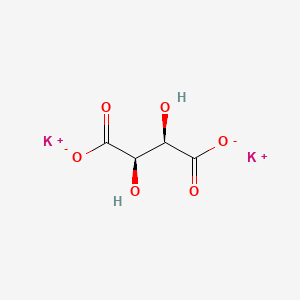

Potassium tartrate

Descripción

Propiedades

Número CAS |

147-78-4 |

|---|---|

Fórmula molecular |

C4H4K2O6 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

dipotassium;(2S,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m0../s1 |

Clave InChI |

AVTYONGGKAJVTE-OTWIGTIJSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

SMILES isomérico |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

SMILES canónico |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Otros números CAS |

921-53-9 40968-90-9 147-78-4 |

Descripción física |

White crystalline or granulated powde |

Sinónimos |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Origen del producto |

United States |

Synthesis and Derivatization Methodologies for Potassium Tartrate

Classical and Modern Synthesis Routes of Potassium Tartrate and its Salts

This compound, chemically known as dithis compound (K₂C₄H₄O₆), and its acid salt, potassium bitartrate (KHC₄H₄O₆), commonly referred to as cream of tartar, are primarily derived from tartaric acid. Tartaric acid itself is predominantly sourced as a byproduct of the wine industry, specifically from grape pomace and lees.

Classical Synthesis: The most direct and classical method for producing this compound involves the neutralization of tartaric acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

Potassium Bitartrate Synthesis: Partial neutralization of tartaric acid with an equimolar amount of a potassium base yields potassium bitartrate. This reaction is fundamental to the recovery of tartaric acid from wine lees, where potassium bitartrate precipitates naturally sciencemadness.org.

Reaction Example: C₄H₆O₆ (Tartaric Acid) + KOH → KHC₄H₄O₆ (Potassium Bitartrate) + H₂O

This compound Synthesis: Complete neutralization of tartaric acid with two equivalents of a potassium base produces this compound. This can be achieved by reacting tartaric acid with potassium carbonate or potassium hydroxide chemdad.comatamanchemicals.com.

Reaction Example: C₄H₆O₆ (Tartaric Acid) + 2 KOH → K₂C₄H₄O₆ (this compound) + 2 H₂O

Another method for preparing this compound involves the reaction of tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate chemdad.comatamanchemicals.com.

Modern Synthesis and Purification: Modern approaches often focus on optimizing yields, purity, and efficiency. Purification of this compound typically involves recrystallization from distilled water, leveraging its solubility characteristics at different temperatures chemdad.comatamanchemicals.com.

Solubility Data for this compound:

| Temperature (°C) | Solubility ( g/100 mL water) |

|---|---|

| 14 | 0.7 |

| 25 | 0.8 |

Electromembrane processes have also been explored for the direct production of pure, concentrated tartaric acid from its salts, which could indirectly impact tartrate salt production and purification niscpr.res.in.

Synthesis of this compound Derivatives and Analogues

The versatile structure of tartaric acid, with its two hydroxyl groups and two carboxylic acid groups, allows for the synthesis of a wide array of derivatives and analogues. These modifications can alter physical properties, enhance reactivity, or introduce new functionalities.

Stereoselective Synthesis Utilizing Tartrate Chirality

Tartaric acid is a readily available chiral molecule, existing as L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid. This inherent chirality makes tartrates invaluable in stereoselective synthesis, serving as chiral auxiliaries, ligands, or building blocks numberanalytics.comchemistrydocs.commsu.eduwikipedia.orgnih.gov.

Chiral Auxiliaries: Tartrate derivatives, such as tartrate esters, can be employed as chiral auxiliaries to control the stereochemical outcome of reactions. For instance, chiral titanium tartrate complexes are crucial in the Sharpless asymmetric epoxidation reaction, a cornerstone of asymmetric synthesis chemistrydocs.comwikipedia.orgsci-hub.se. These auxiliaries guide the formation of specific enantiomers by creating a chiral environment during the reaction.

Chiral Pool Synthesis: Tartaric acid itself is a key component of the "chiral pool" – readily available enantiomerically pure natural products used as starting materials for synthesizing complex chiral molecules chemistrydocs.comscience.gov. Derivatives of tartaric acid, like TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), derived from tartrates, have been developed as chiral ligands and catalysts for various asymmetric transformations nih.gov.

Diastereomeric Salt Formation: Tartaric acid and its derivatives are widely used as resolving agents for separating enantiomers of racemic compounds, particularly amines and alcohols, through the formation of diastereomeric salts rsc.orgshu.ac.uk. The differential solubility of these diastereomeric salts allows for their separation via crystallization.

Development of Novel Tartrate-Based Compounds with Modified Structures

Research continues into creating new tartrate-based compounds with modified structures for advanced applications, including materials science and catalysis.

Tartrate-Based Materials: Tartrate anions have been incorporated into metal-organic frameworks (MOFs) and coordination polymers. For example, zinc tartrate MOFs have been synthesized and characterized, utilizing the chiral nature of tartrate to create three-dimensional chiral networks mdpi.comcerth.grresearchgate.netresearchgate.net. These materials can exhibit unique properties relevant to catalysis, gas storage, and sensing.

Tartrate Derivatives: Modifications can include esterification, amidation, or etherification of the hydroxyl and carboxyl groups of tartaric acid. For instance, chiral tartrate esters are used in the synthesis of complex molecules and as components in chiral ionic liquids chemistrydocs.comresearchgate.net. The synthesis of depsipeptide dendrimers has also utilized tartaric acid as a branching unit nih.gov.

Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of this compound and its derivatives, focusing on sustainability, reduced environmental impact, and resource efficiency.

Sustainable Sourcing: The primary source of tartaric acid, and consequently this compound, is from agricultural byproducts (grape industry) mdpi.compw.edu.plunito.it. This reliance on renewable resources aligns with green chemistry goals.

Efficient Synthesis Routes: Research into electromembrane processes for tartaric acid production from its salts exemplifies a move towards more efficient and potentially greener separation and purification methods, reducing the need for multiple intermediate steps and chemical reagents niscpr.res.in.

Mechanochemical Synthesis: Mechanochemical approaches, involving grinding solid reactants without solvents, have been explored for synthesizing metal tartrates, such as zinc tartrate, as a precursor for ZnO nanoparticles. This solvent-free method is considered a green chemistry approach researchgate.net.

Reduced Waste and Energy: Optimizing reaction conditions, such as temperature and concentration, and exploring catalytic methods contributes to reducing energy consumption and waste generation. The use of tartaric acid as a green anti-scaling material in industrial cooling systems also highlights its application in environmentally conscious practices science.gov.

Structural Elucidation and Advanced Spectroscopic Characterization of Potassium Tartrate Systems

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy techniques, such as Raman and infrared (IR) spectroscopy, are powerful tools for probing the molecular structure and chemical bonding within potassium tartrate. By analyzing the frequencies at which molecules absorb or scatter light, specific functional groups and their environments can be identified and characterized.

Raman Spectroscopy of Crystalline and Solution States

Raman spectroscopy provides information about the vibrational modes of molecules, which are sensitive to their chemical environment and structural conformation. Studies on crystalline this compound reveal characteristic Raman bands associated with its functional groups. The asymmetric stretching vibration of the carboxylate anion (COO⁻) is typically observed around 1630-1635 cm⁻¹, while the symmetric stretching vibration appears near 1410-1415 cm⁻¹ iucr.orgresearchgate.net. Other significant bands include those for C-O stretching vibrations around 1120 cm⁻¹ and C-C stretching vibrations around 760 cm⁻¹ iucr.org. In aqueous solution, these bands may exhibit slight shifts, and a broad feature around 3350 cm⁻¹ becomes prominent, attributed to O-H stretching vibrations, indicative of hydrogen bonding and solvation iucr.org.

Table 1: Characteristic Raman Peak Positions of this compound

| Vibration Type | Wavenumber (cm⁻¹) | Assignment |

| COO⁻ asymmetric stretch | 1630-1635 | Carboxylate anion |

| COO⁻ symmetric stretch | 1410-1415 | Carboxylate anion |

| C-O stretch | ~1120 | C-O bond |

| C-C stretch | ~760 | C-C bond |

| O-H stretch (in solution) | ~3350 | Hydroxyl group (solvated) |

Fourier Transform Infrared (FTIR), Infrared (IR), and Near-Infrared (NIR) Spectroscopy

Infrared spectroscopy complements Raman spectroscopy by measuring the absorption of infrared radiation, which is directly related to molecular vibrations. FTIR and IR spectra of this compound are characterized by strong absorption bands corresponding to its functional groups. Key absorptions include the O-H stretching band, typically broad and intense around 3400 cm⁻¹, and C-H stretching vibrations near 2950 cm⁻¹ saspublishers.comresearchgate.net. The carboxylate anion exhibits prominent absorptions for its asymmetric stretching in the range of 1590-1610 cm⁻¹ and symmetric stretching around 1400-1420 cm⁻¹ saspublishers.comresearchgate.net. Near-infrared (NIR) spectroscopy can also provide complementary information through the analysis of overtones and combination bands of fundamental vibrations.

Table 2: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | O-H stretching |

| ~2950 | C-H stretching |

| 1590-1610 | COO⁻ asymmetric stretch |

| 1400-1420 | COO⁻ symmetric stretch |

X-ray Diffraction Studies of this compound Crystalline Structures

X-ray diffraction (XRD) is indispensable for determining the precise three-dimensional arrangement of atoms within crystalline solids. It provides definitive information about unit cell dimensions, symmetry, and the nature of intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Unit Cell and Space Group Determination

Table 3: Unit Cell Parameters and Space Group of this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | P2₁/c | ~7.9 | ~9.4 | ~7.0 | ~110 |

Topological Analysis of Electron Densities and Intermolecular Interactions

Advanced analysis of X-ray diffraction data, such as topological analysis of electron densities, allows for the detailed characterization of intermolecular interactions that stabilize the crystal structure. In this compound, these studies reveal extensive hydrogen bonding networks, primarily involving O-H···O interactions that link the tartrate anions . The potassium cations (K⁺) play a crucial role in the structural integrity, coordinating with oxygen atoms from multiple tartrate molecules to form coordination polyhedra, such as [KO₆] or [KO₇] saspublishers.com. These K⁺···O interactions, along with the hydrogen bonds, define the three-dimensional architecture of the crystal. Typical O-H···O hydrogen bond distances range from 2.65 Å to 2.80 Å, while K⁺···O coordination distances are generally between 2.7 Å and 3.0 Å saspublishers.com.

Table 4: Key Intermolecular Interaction Distances in this compound Crystals

| Interaction Type | Distance (Å) | Notes |

| O-H···O | 2.65 - 2.80 | Hydrogen bonding |

| K⁺···O | 2.7 - 3.0 | Coordination to tartrate oxygens |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is vital for investigating the structure and dynamics of this compound in solution. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In aqueous solution, the ¹H NMR spectrum of this compound typically shows signals for the methine (CH) protons and hydroxyl (OH) protons. The methine protons resonate in the range of δ 4.0-4.5 ppm, while the hydroxyl protons appear as a broader, exchangeable signal between δ 3.0-5.0 ppm, with their exact position being dependent on concentration and temperature google.com.

¹³C NMR spectroscopy further complements structural analysis. The carboxylate carbon (COO⁻) signal is observed around δ 175-185 ppm, and the methine carbon (CH) signal appears in the range of δ 70-80 ppm ijera.com. These characteristic chemical shifts confirm the presence of the tartrate anion and provide insights into the electronic environment of these atoms in solution.

Table 5: NMR Chemical Shifts for this compound in Solution

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 4.0-4.5 | Methine (CH) |

| ¹H | 3.0-5.0 | Hydroxyl (OH) |

| ¹³C | 175-185 | Carboxylate (COO⁻) |

| ¹³C | 70-80 | Methine (CH) |

Compound List:

this compound

Photoluminescence Spectroscopy in Doped Tartrate Crystals and Materials

Photoluminescence (PL) spectroscopy is a powerful technique for investigating the optical properties of materials, particularly when they are doped with specific luminescent species. While this compound itself may not exhibit significant intrinsic luminescence, its crystalline matrix can be exploited to host dopant ions, thereby imparting or enhancing luminescent characteristics. Research has explored the photoluminescent behavior of doped tartrate crystals, revealing distinct emission peaks that are characteristic of the dopant ions and their interaction with the tartrate lattice.

For instance, studies on zinc-doped potassium hydrogen tartrate crystals have reported photoluminescence spectra exhibiting prominent violet emission at approximately 390 nm, blue emission around 416 nm, and a less intense blue shoulder peak at 476 nm. Additionally, a green emission peak has been observed at around 508 nm, with the most intense peak often noted at 508 nm saspublishers.com. The specific wavelengths and intensities of these emission peaks are influenced by the doping concentration and the local crystal environment. These findings suggest that doped tartrate systems can be engineered to emit light in specific regions of the visible spectrum, making them potentially useful for applications requiring light emission.

Another study on strontium tartrate crystals doped with manganese (Mn) revealed photoluminescence peaks at approximately 417 nm, 440 nm, 513 nm, and 620 nm when excited at 379 nm researchgate.net. The peak at 440 nm was attributed to the Mn2+ ion, specifically to the 4D7/2 → 6S5/2 transition. The other peaks (417 nm, 513 nm, and 620 nm) were assigned to transitions within the Sr2+ ion. The intensity of these photoluminescent peaks can be modulated by varying the annealing temperature and the concentration of the dopant, indicating a sensitivity to structural and compositional changes researchgate.net.

Table 1: Photoluminescence Emission Peaks in Doped Tartrate Systems

| Dopant Ion | Host Tartrate Crystal | Emission Peaks (nm) | Excitation Wavelength (nm) | Reference |

| Zn2+ | Potassium Hydrogen Tartrate | 390, 416, 476 (shoulder), 508 | Not specified | saspublishers.com |

| Mn2+ | Strontium Tartrate | 417, 440, 513, 620 | 379 | researchgate.net |

Electron Microscopy and Elemental Analysis Techniques (e.g., SEM, EDAX)

Electron microscopy, particularly Scanning Electron Microscopy (SEM), coupled with Energy-Dispersive X-ray Analysis (EDAX), provides critical information regarding the surface morphology, microstructure, and elemental composition of this compound and related tartrate materials. SEM generates high-resolution images of a sample's surface, revealing details about its topography, particle size, and shape (morphology) nottingham.edu.my. EDAX, when integrated with SEM, allows for the identification and quantification of the elements present in the sample by analyzing the characteristic X-rays emitted when the sample is bombarded with an electron beam nottingham.edu.my. This combination is invaluable for confirming the successful incorporation of dopants and verifying the elemental purity of synthesized tartrate crystals.

Studies on zinc-doped potassium hydrogen tartrate crystals have utilized EDAX to confirm the presence of expected elements such as Carbon (C), Oxygen (O), Potassium (K), and the dopant Zinc (Zn) saspublishers.com. EDAX analysis typically identifies elements based on the energy of emitted X-rays, and it is noted that light elements like Hydrogen (H) are generally not detectable by this method saspublishers.com. The elemental composition, expressed in atomic and weight percentages, provides quantitative data on the sample's constituents. For example, EDAX analysis of cobalt-doped barium tartrate crystals identified Carbon (C), Oxygen (O), Cobalt (Co), and Barium (Ba) with specific atomic percentages, confirming the incorporation of cobalt into the barium tartrate lattice ijera.com. Similarly, EDAX analysis of barium tartrate crystals confirmed the presence of Barium (Ba), Carbon (C), and Oxygen (O) with atomic percentages closely matching theoretical values, indicating high purity scholarsresearchlibrary.com.

SEM imaging of strontium-doped cadmium tartrate crystals has revealed a platy structure, described as ice-cube-like, with individual plates appearing flat and possessing sharp edges . For cobalt-doped barium tartrate crystals, SEM images showed morphologies including triangular, pentagonal, rod, and plate-like structures, suggesting growth by layer deposition ijera.com. These morphological observations are crucial for understanding crystal growth mechanisms and potential applications where surface structure plays a role.

Table 2: Elemental Composition and Morphological Observations via SEM-EDAX

| Sample / Dopant | Technique | Key Elements Detected | Morphological Features Observed | Atomic % (Example) | Reference |

| Zinc-doped KHT | EDAX | C, O, K, Zn | Not specified | Not specified | saspublishers.com |

| Strontium-doped Cadmium Tartrate | SEM | Not specified | Platy, ice-cube-like | Not specified | |

| Cobalt-doped Barium Tartrate | SEM/EDAX | C, O, Co, Ba | Triangular, pentagonal, rod, plate-like | C: 42.20, O: 42.77, Co: 1.95, Ba: 13.07 | ijera.com |

| Barium Tartrate | EDAX | C, O, Ba | Plate, triangular, pentagonal, rod-like | C: 37.56, O: 47.46, Ba: 14.98 | scholarsresearchlibrary.com |

Compound List:

this compound

Tartaric acid

Zinc

Potassium

Oxygen

Carbon

Hydrogen

Strontium

Cadmium

Manganese

Cobalt

Barium

KDP (Potassium Dihydrogen Phosphate)

L-Alanine

Antimony

Sodium

Ammonium

Rubidium

Lithium

Calcium

Magnesium

Nitrogen

Phosphorus

Uranine

Titanium

Cerium

Methylene Blue

Zinc (tris) thiourea sulfate

Ammonium hydrogen tartrate

Rubidium hydrogen tartrate

Strontium tartrate tetrahydrate

Potassium sodium tartrate tetrahydrate

Potassium hydrogen phthalate

Sodium this compound

Barium tartrate

Strontium tartrate

Cobalt tartrate

Potassium nitrate

Sodium nitrate

L-Proline

Glycine

L-Asparagine Monohydrate

DL-Malic acid

L-Alanine Potassium Chloride

Strontium Titanate

Crystallization Science and Engineering of Potassium Tartrate

Fundamental Mechanisms of Potassium Tartrate Crystallization

The precipitation of potassium bitartrate is a complex process governed by supersaturation, nucleation, and crystal growth. These phenomena are influenced by various solution parameters and environmental conditions.

Nucleation and Growth Kinetics in Aqueous and Non-Aqueous Media

Potassium bitartrate crystallization is driven by supersaturation, where the concentration of KHT exceeds its solubility limit wikipedia.orgresearchgate.net. Nucleation, the initial formation of crystal nuclei, is a prerequisite for crystal growth and subsequent precipitation researchgate.netvt.edu. The rate of precipitation is dependent on both the rate of nuclei formation and crystal growth wikipedia.org.

In aqueous media, such as wine, the solubility of KHT is significantly affected by alcohol concentration and temperature wikipedia.orgawri.com.au. As alcohol concentration increases, KHT solubility decreases, promoting precipitation wikipedia.orgawri.com.au. Similarly, lower temperatures reduce KHT solubility, creating a thermodynamic driving force for crystallization mdpi.comichem.mdstonestreetwines.com. The process is exothermic and spontaneous at lower temperatures, with negative ΔG° and ΔH° values indicating a favorable precipitation process ichem.md.

While detailed studies on non-aqueous media are less prevalent in the context of wine, the fundamental principles of nucleation and growth remain relevant. In model solutions, factors like reactant concentration, pH, and gel aging have been shown to influence crystal size and quality ijirset.com. For instance, increasing reactant concentration can improve crystal size and quality, while excessive gel aging can degrade these properties ijirset.com.

Influence of Solution Parameters (pH, Concentration, Temperature) on Crystal Formation

Several solution parameters critically influence the nucleation and growth kinetics of this compound:

Temperature: Decreasing temperature is a primary driver for KHT precipitation by reducing its solubility mdpi.comichem.mdstonestreetwines.com. For example, chilling wine to temperatures between -4°C and 0°C (24.8-32°F) for several days or weeks is a common method to induce crystallization wine-production.comlaffort.com. The ideal temperature for rapid precipitation is approximately T = -A/2 + 1 (°C), where A is the wine's alcohol percentage chateauhetsakais.com. However, temperature fluctuations can affect precipitation rates by influencing nucleation speed vt.edu. Higher temperatures generally enhance ionic mobility and dissolution capacity mdpi.com.

pH: pH plays a crucial role in the speciation of tartaric acid and its salts, thereby affecting crystallization tendencies mdpi.com. Tartaric acid dissociates into bitartrate anions (HT⁻) and tartrate anions (T²⁻) depending on pH awri.com.aumdpi.comchateauhetsakais.com. In wine, tartaric acid primarily exists as HT⁻ at typical wine pH values mdpi.com. Under strongly acidic conditions (pH < 3.0), protonation suppresses HT⁻ formation, limiting KHT complexation mdpi.com. The percentage of tartrate present as KHT is maximized around pH 3.7 vt.eduulisboa.pt. Adjusting pH can influence the coprecipitation of other compounds, such as anthocyanins, with KHT crystals nih.gov.

Concentration: The concentration of tartaric acid and potassium ions directly influences the supersaturation level, which is the driving force for KHT crystallization wikipedia.orgresearchgate.net. Higher concentrations of potassium ions, in particular, promote KHT supersaturation mdpi.com. The concentration of reactants in model systems can also affect crystal size and quality, with higher concentrations generally leading to larger, better-formed crystals ijirset.com.

Control Strategies for Potassium Bitartrate Crystallization in Enological Science

Given the propensity for KHT precipitation in wine, various strategies are employed to manage or inhibit it, ensuring colloidal stability.

Investigation of Inhibitors and Protective Colloids for Crystal Stability

Inhibitors and protective colloids are additive techniques that prevent KHT precipitation by adsorbing onto crystal nuclei, thereby interfering with crystal growth researchgate.netvt.edu. These methods are often considered more sustainable and less energy-intensive than traditional cold stabilization mdpi.comenartis.com.

Metatartaric Acid: This compound, produced by heating tartaric acid, acts as a protective colloid by adsorbing onto tartrate crystal surfaces, inhibiting KHT precipitation vt.edu. It is effective for short-term stability and can be used in white and rosé wines wine-production.comenartis.com. However, its effectiveness can be limited by hydrolysis cabidigitallibrary.org.

Mannoproteins: Derived from yeast cell walls, these glycoproteins can inhibit KHT crystal growth by preferentially adsorbing onto nascent crystal nuclei vt.edumdpi.com. They are considered multifunctional, also contributing to aromatic profiles and mouthfeel vt.edumdpi.com.

Carboxymethyl Cellulose (CMC): CMC is another effective inhibitor that prevents KHT deposits by binding to crystal nuclei and arresting crystal growth researchgate.netlaffort.comenartis.com. It is particularly useful for white and sparkling wines, though its use in red wines is limited due to potential interactions with color compounds enartis.comcabidigitallibrary.org.

Potassium Polyaspartate (KPA): This polyaminoacid has shown significant efficacy in inhibiting KHT precipitation across all wine types vt.eduenartis.comcabidigitallibrary.org. KPA demonstrates long-lasting stability, improves mouthfeel, and can be synergistic with tannins and gum arabic vt.eduenartis.comcabidigitallibrary.org. It is considered an environmentally sustainable option, saving energy and water enartis.com.

Gum Arabic: Used in conjunction with other stabilizers like KPA, gum arabic also functions as a protective colloid, preventing crystallization growth enartis.comfikardoswines.com.cy.

Polyphenols and Proteins: Naturally occurring macromolecules like polyphenols (in red wines) and proteins (in white wines) can complex with tartrate and potassium ions, thereby inhibiting KHT formation and precipitation vt.eduawri.com.auvt.eduvt.edu.

Advanced Crystallization Techniques (e.g., Controlled Cooling Crystallization, Seeding)

Beyond simple chilling, more controlled methods are employed to manage KHT crystallization.

Cold Stabilization: This traditional subtractive method involves chilling wine to low temperatures (-4°C to -8°C or 24.8°F to 17.6°F) for an extended period (up to three weeks) to induce KHT precipitation, which is then removed by filtration mdpi.comwine-production.comescholarship.org. While effective, it is energy-intensive and time-consuming mdpi.comlaffort.comescholarship.org.

Contact Seeding: This technique involves adding KHT powder (cream of tartar) to the wine during chilling to provide nucleation sites, thereby accelerating crystal formation and growth vt.eduwine-production.comchateauhetsakais.comoenotechnic.com. This process can speed up stabilization, but requires careful control of crystal size, contact time, and temperature wine-production.com.

Fluidized Bed Crystallizers: Advanced technologies like fluidized bed crystallizers offer a continuous process for KHT stabilization, potentially reducing the energy and time requirements associated with batch cold stabilization escholarship.org.

Polymorphism and Hydrate Formation in this compound Systems

While the primary focus in enology is on potassium bitartrate (KHT), understanding the broader crystalline forms of tartrates is relevant. This compound itself (dithis compound, K₂C₄H₄O₆) is also a salt of tartaric acid, but it is less commonly discussed in the context of wine instability compared to KHT unacademy.comatamanchemicals.com. Potassium sodium tartrate, also known as Rochelle salt, is a double salt of tartaric acid that exhibits piezoelectric properties and has been studied for its crystal structure iucr.orgwikipedia.org.

Research on this compound polymorphism and hydrate formation specifically in wine stabilization contexts is less detailed in the provided literature. However, the general principles of crystal structure and hydration are fundamental to crystallization science. For instance, potassium sodium tartrate tetrahydrate crystals have been analyzed for their specific lattice dimensions and coordination of potassium and sodium atoms with water molecules and tartrate groups iucr.org. The study of these structures provides insights into the bonding and interactions that govern crystal formation and stability.

Recrystallization and Purification Processes for High Purity Tartrates

Achieving high purity in this compound compounds is paramount for various applications, including pharmaceuticals, specialized chemical processes, and as analytical standards. Recrystallization, a fundamental technique in chemical engineering, relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. For this compound, water is a common and effective solvent, leveraging its solubility profile to isolate the desired compound atamanchemicals.comfscj.edu.

The general principle of recrystallization involves dissolving the crude this compound in a minimum amount of hot solvent. As the solution cools, the solubility of this compound decreases, leading to its crystallization. Impurities, if present in lower concentrations or exhibiting different solubility characteristics, may remain dissolved in the mother liquor, thus achieving purification fscj.edu.

Key Purification Steps and Findings:

The manufacturing process for this compound often involves several stages, including filtration, purification, precipitation, and drying atamanchemicals.comunacademy.comwikipedia.org. Specific research highlights the following aspects of purification:

Solvent-Based Purification: Water is frequently employed as the solvent for recrystallization. This compound exhibits moderate solubility in water, which increases significantly with temperature. For instance, its solubility is reported as 0.8 g per 100 mL of water at 25°C, increasing to 6.1 g per 100 mL at 100°C atamanchemicals.com. Similarly, Potassium L-tartrate is described as soluble in water (50 mg/mL) but insoluble in alcohol atamanchemicals.com. This temperature-dependent solubility is crucial for effective recrystallization fscj.edu.

Filtration of Impurities: After dissolving the crude material in hot water, filtration is often performed to remove insoluble impurities before cooling orientjchem.org. This step ensures that particulate matter does not co-crystallize with the this compound.

Cooling and Crystallization: Controlled cooling of the saturated solution is essential. The rate of cooling can influence crystal size distribution and purity. Studies on potassium hydrogen tartrate (cream of tartar) crystallization have explored various cooling modes to optimize yield and crystal quality orientjchem.orgresearchgate.net. For example, cooling a saturated solution from 70°C to 12°C over 35 minutes has been investigated orientjchem.org.

Washing and Drying: Once crystals are formed, they are typically washed with a cold solvent (e.g., water) to remove any residual mother liquor containing impurities fscj.edu. Subsequently, the purified crystals are dried, often under vacuum or at controlled temperatures (e.g., 70-80°C for 8-10 hours) to remove residual moisture google.com.

Use of Other Tartrate Salts: In some manufacturing pathways, this compound is synthesized from tartaric acid, often involving intermediate salts like potassium sodium tartrate (Rochelle salt) atamanchemicals.comunacademy.comwikipedia.org. The purification of crude tartaric acid itself, obtained from wine byproducts like argol, involves repeated dissolution, filtration, and treatment with acids and alkalis showakako.co.jp.

Data on Solubility and Purity:

| Temperature (°C) | Solubility of this compound in Water ( g/100 mL) |

| 14 | 0.7 atamanchemicals.com |

| 25 | 0.8 atamanchemicals.com |

| 100 | 6.1 atamanchemicals.com |

Note: Solubility data can vary slightly depending on the specific form of this compound (e.g., anhydrous vs. hydrated) and experimental conditions.

The principle of recrystallization is that if an impurity has significantly different solubility characteristics, it can be effectively separated. For instance, if an impurity is much more soluble at low temperatures than this compound, it will remain in the mother liquor. Conversely, if an impurity is much less soluble, it would ideally be removed by the initial hot filtration. The exclusion of impurities from the crystal lattice is a key aspect of achieving high purity fscj.edu.

Advanced Purification Techniques:

Beyond simple recrystallization, other methods are employed or researched for tartrate purification:

Ion Exchange: This method involves using ion-exchange resins to selectively remove specific ions, such as potassium cations, from solutions, thereby influencing tartrate stability and purity cabidigitallibrary.orgmdpi.com.

Electrodialysis: This membrane-based technique can be used to separate ions and charged molecules from aqueous solutions, offering an energy-efficient alternative for purification cabidigitallibrary.orgmdpi.comtaylorandfrancis.com.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analysis and purification of organic compounds, including tartaric acid and its derivatives, due to its ability to separate components based on their differential interactions with a stationary phase creative-proteomics.com.

These advanced techniques, when coupled with optimized crystallization and washing protocols, contribute to the production of high-purity this compound required for demanding applications.

Complexation and Coordination Chemistry of Tartrate Ions with Metal Centers

Formation of Metal-Tartrate Complexes and Their Stoichiometry

The formation of metal-tartrate complexes is a result of the interaction between a metal cation and the tartrate anion in solution. The tartrate ligand typically coordinates to metal centers through the oxygen atoms of its carboxylate and/or hydroxyl groups. nih.gov The specific coordination mode and resulting complex stoichiometry depend on several factors, including the nature of the metal ion, the pH of the solution, and the metal-to-ligand ratio.

Research has identified various stoichiometric ratios for metal-tartrate complexes. Common stoichiometries include 1:1, 1:2 (metal:ligand), and dinuclear (dimeric) complexes such as 2:2. nih.govscielo.br For instance, studies on divalent metal ions like cobalt(II) and nickel(II) have shown the formation of monomeric complexes, whereas copper(II) ions tend to form dimeric species. nih.gov In the case of lanthanide(III) ions, complexes with a 1:2 stoichiometry are commonly detected, although 1:1 complexes can also be found. mdpi.com Vanadium has been observed to form both 1:1 and 2:2 complexes with tartrate. scielo.br

Mixed-metal tartrate complexes have also been synthesized and characterized. A series of novel mixed transition metal-magnesium tartrate complexes demonstrated a 1:1:2 stoichiometry, with a general formula of [MMg(C₄H₄O₆)₂·xH₂O], where M represents a transition metal such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), or Zn(II). nih.gov

The stoichiometry of these complexes is often determined using methods like the method of continuous variation (Job's method), which involves monitoring a physical property, such as spectrophotometric absorbance, while varying the mole fractions of the metal and ligand. mdpi.comuobabylon.edu.iqlibretexts.org For example, Job's method was used to confirm the stoichiometry of a copper(II)-tartrate complex in an alkaline medium. mdpi.com Similarly, the stoichiometry of an antimony-quercetin complex, formed using antimony(III) potassium tartrate, was determined to be 1:1 after correcting for the dimeric nature of the antimony precursor. nih.gov

| Metal Ion | Observed Stoichiometry (Metal:Tartrate) | Reference(s) |

| Copper(II) (Cu²⁺) | 1:1, 2:2 (dimer), 1:2 | nih.gov, mdpi.com, researchgate.net |

| Cobalt(II) (Co²⁺) | Monomers (e.g., 1:1, 1:2) | nih.gov |

| Nickel(II) (Ni²⁺) | Monomers (e.g., 1:1, 1:2) | nih.gov |

| Lanthanide(III) (Ln³⁺) | 1:1, 1:2 | mdpi.com |

| Vanadium(IV)/ (V) | 1:1, 2:2 (dimer), 1:2 (minor) | scielo.br |

| Iron(III) (Fe³⁺) | 1:3 | chem-soc.si |

| Mixed Transition Metals (M) with Magnesium (Mg) | 1:1:2 (M:Mg:Tartrate) | nih.gov |

| Zinc(II) (Zn²⁺) | 1:1, 1:2 | niscpr.res.in |

Stability and Speciation of this compound Metal Complexes in Solution

The stability of metal-tartrate complexes is a critical parameter that influences their behavior in solution. This stability is quantified by stability constants (log β), which represent the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. Higher values of log β indicate greater complex stability. Potentiometric measurements are a primary technique for determining these constants. nih.govmdpi.comsioc-journal.cn

| Metal Ion | Complex Species | log β | Reference(s) |

| Neodymium(III) | Nd(Tar)₂ | 7.70 | mdpi.com |

| Europium(III) | Eu(Tar)₂ | 8.29 | mdpi.com |

| Gadolinium(III) | Gd(Tar)₂ | 7.65 | mdpi.com |

| Terbium(III) | Tb(Tar)₂ | 8.51 | mdpi.com |

| Holmium(III) | Ho(Tar)₂ | 8.83 | mdpi.com |

| Lutetium(III) | Lu(Tar)₂ | 9.05 | mdpi.com |

| Copper(II) | Cu(Tar) | 3.22 | scirp.org |

| Zinc(II) | Zn(Tar) | 2.68 | niscpr.res.in |

Speciation, which describes the distribution of different complex species in solution, is highly dependent on pH. nih.govscielo.brmdpi.com At low pH, protonated complexes may form. As the pH increases, the carboxyl groups of tartaric acid deprotonate, facilitating complexation. nih.gov For instance, with copper(II), a protonated complex may form at low pH, followed by the formation of a Cu₂Mal₂ dimer (where Mal is malate, an analogue of tartrate) around pH 3.0. At pH values above 4.0, hydroxyl complexes like Cu₂Mal₂(OH) and Cu₂Mal₂(OH)₂ are observed, with the dihydroxy complex becoming the dominant species at higher pH. nih.gov Similarly, the speciation of lanthanide-tartrate systems shows that different complex types dominate at different pH values. researchgate.net This pH-dependent behavior is crucial in systems like wine, where the equilibrium between tartaric acid, potassium bitartrate, and other complexes affects stability. vt.edumdpi.com

Spectroscopic and Theoretical Probes of Complexation Equilibria

A variety of spectroscopic and analytical techniques are employed to investigate complexation equilibria and elucidate the structure of metal-tartrate complexes in solution. nih.govmdpi.com These methods provide complementary information on coordination modes, stability, and speciation.

Potentiometric Titration: This is a fundamental method used to determine the stability constants of complexes by monitoring pH changes during the titration of a metal-ligand solution. nih.govmdpi.comsioc-journal.cn It provides evidence for the formation of different species, including protonated and hydroxylated complexes, at various pH levels. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups involved in metal coordination. Shifts in the characteristic vibrational frequencies of the carboxyl (COO⁻) and hydroxyl (C-O) groups upon complexation confirm their involvement in binding to the metal center. nih.govmdpi.comnih.gov For example, in antimony(III) this compound, bands corresponding to COO⁻ and C-O are clearly identified, and shifts in these bands in derived complexes indicate coordination. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of colored complexes and to determine stoichiometry, as seen with Job's method. mdpi.comuobabylon.edu.iq Changes in the UV-Vis spectrum, such as shifts in absorption bands or the appearance of new bands, indicate complex formation. mdpi.comnih.gov For instance, UV-Vis spectra recorded for the Nd(III)/Tartrate system at different pH values corresponding to the domination of individual species help to characterize the coordination environment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including ¹H, ¹³C, and even ⁵¹V NMR, provide detailed structural information about complexes in solution. scielo.br Studies on vanadium-tartrate systems used NMR to characterize the major 1:1 and minor 1:2 complexes, with ¹H NMR data supporting the coordination of the hydroxyl group to the vanadium center. scielo.br

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specifically used for studying complexes containing paramagnetic metal ions, such as copper(II) and vanadium(IV). nih.govscielo.br It helps to define the coordination mode and confirm the formation of specific species, like the dinuclear complexes formed with V(IV). scielo.br

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules. Since tartaric acid is chiral, CD can be used to probe the coordination environment of its complexes. nih.govmdpi.com It has been used to confirm that lanthanum(III) ions contain only one tartaric acid molecule in their inner coordination sphere. mdpi.com

Luminescence Spectroscopy: For luminescent ions like Europium(III) and Terbium(III), luminescence spectroscopy offers insights into the coordination sphere. Changes in the emission spectra upon complexation with tartrate at different pH values can indicate the removal of water molecules from the metal's coordination sphere. mdpi.comresearchgate.net

These experimental techniques, often coupled with computational and theoretical modeling, provide a comprehensive understanding of the complexation equilibria of tartrate with metal ions. hzdr.de

Chelation Effects of this compound in Various Systems

The ability of the tartrate ion to form stable, water-soluble complexes with metal ions is known as chelation. nih.gov This property is fundamental to the role of this compound in various applications, from food science to environmental remediation. By binding free metal ions, chelating agents like this compound can prevent them from participating in undesirable reactions, such as forming insoluble precipitates or catalyzing food deterioration. nih.govfrontiersin.org

A significant application of this compound's chelation effect is in the removal of heavy metals from food products. Studies have demonstrated that using this compound during the soaking and cooking of rice can significantly reduce the levels of lead (Pb) and cadmium (Cd). nih.govnih.gov In one study, simultaneous soaking and cooking with this compound led to a 99.43% reduction in lead and a 95.13% reduction in cadmium compared to the control. nih.govresearchgate.net The carboxyl groups of the tartrate ion are credited with its ability to scavenge these metal ions. nih.gov Notably, this compound was found to be more effective than potassium citrate for lead removal. nih.govnih.gov

Efficiency of Heavy Metal Reduction in Rice Using Chelating Agents

| Metal | Treatment | Reduction Rate (%) | Reference(s) |

| Lead (Pb) | This compound | 99.43 | nih.gov, researchgate.net |

| Lead (Pb) | Potassium Citrate | 98.96 | nih.gov, researchgate.net |

| Cadmium (Cd) | This compound | 95.13 | nih.gov, researchgate.net |

| Cadmium (Cd) | Potassium Citrate | 92.77 | nih.gov, researchgate.net |

Beyond food applications, tartrate is recognized as a weak complexing agent that can influence heavy metal precipitation in wastewater treatment. tandfonline.com The presence of tartrate can hinder the precipitation of zinc hydroxide and zinc sulfide, leading to the formation of very fine precipitates that are difficult to remove. tandfonline.com In plant biology, organic acids including tartrate play a role in metal-chelation, which is a key mechanism for metal tolerance and transport within the plant. frontiersin.org The formation of stable metal-tartrate complexes facilitates the mobility and bioavailability of metal ions in various systems.

Functional Properties and Advanced Material Applications of Potassium Tartrate

Piezoelectric Phenomena in Potassium Tartrate-Based Materials

Potassium sodium tartrate is one of the earliest discovered piezoelectric materials, exhibiting a significant piezoelectric effect where mechanical deformation induces an electrical charge wikipedia.orgarchive.orgirjet.netbritannica.com. This property has made it valuable for sensitive acoustical and vibrational devices britannica.com. While Rochelle salt itself is deliquescent, posing challenges for long-term stability in devices wikipedia.orgbritannica.comatamankimya.com, ongoing research focuses on incorporating it into composite structures to enhance its performance and overcome these limitations.

Material Design for Enhanced Piezoelectric Response

Modern material design leverages Rochelle salt's piezoelectricity by embedding it within robust matrices. For instance, composites have been developed by crystallizing Rochelle salt within 3D-printed structures inspired by cuttlebone, yielding materials with combined mechanical robustness and piezoelectric properties wikipedia.org. These composites offer enhanced fracture toughness and impact resistance wikipedia.org. Another approach involves impregnating paper matrices with Rochelle salt brine solutions, creating biodegradable piezoelectric composites researchgate.netresearchgate.netresearchgate.net. These methods aim to harness the inherent piezoelectric response of Rochelle salt while improving its mechanical integrity and processability. The effective piezoelectric constant (d₃₃) for these composites can range from 3 to 25 pC/N for paper-based materials and approximately 11 pC/N for wood-based composites researchgate.netresearchgate.net.

Table 1: Piezoelectric Properties of Rochelle Salt and Composites

| Property | Value | Notes | Source(s) |

| Piezoelectric Effect | Large | Useful in acoustical and vibrational devices | britannica.com |

| Piezoelectric Constant (d₃₃) | ~30 pC/N | For Rochelle salt-based composites | wikipedia.org |

| Effective d₃₃ | 3-25 pC/N | For paper-based composite | researchgate.net |

| Effective d33 | 11 pC N⁻¹ | For wood-based composite | researchgate.net |

| Voltage Output | Up to ~8 V (impact tests) | For Rochelle salt-based composites | wikipedia.org |

| Voltage Output | Up to 2 volts or more | For early transducers (e.g., phonograph cartridges) | wikipedia.orgirjet.net |

| Dielectric Constant | 7 | For paper-based composite | researchgate.net |

| Mass Density | 625 kg/m ³ | For paper-based composite | researchgate.net |

| Young's Modulus | 7-8 GPa | For paper-based composite | researchgate.net |

Development of Sensors and Actuators Utilizing Tartrate Piezoelectricity

The piezoelectric properties of Rochelle salt and its composites are actively exploited in the development of sensors and actuators researchgate.netontosight.aichemicalbook.comvlabs.ac.in. Historically, Rochelle salt was extensively used in crystal phonograph cartridges, microphones, and earpieces due to its high output wikipedia.orgirjet.netbritannica.comatamankimya.com. Modern applications include smart sensing technologies and impact energy absorption systems, such as in wearable protective gear and fall detection devices wikipedia.org. Biodegradable piezoelectric composites based on paper are being developed for sensors and transducers researchgate.net. Cantilevers fabricated from these paper-based composites have demonstrated their potential as actuators by producing audible sound waves when actuated researchgate.net. Furthermore, tartrate-based piezoelectric materials are utilized in electronic frequency generation, microbalances, and for the precise focusing of optical assemblies vlabs.ac.in.

Role of Potassium Sodium Tartrate in Self-Healing Material Systems

Potassium sodium tartrate has been identified as an effective component for achieving self-healing in materials, particularly in cementitious systems designed to repair microcracks that may form during oil and gas production mdpi.comresearchgate.nettandfonline.comresearchgate.net. While direct incorporation of Rochelle salt into Portland cement can lead to significant retardation of the setting process, microencapsulation offers a solution researchgate.nettandfonline.comresearchgate.net. By encapsulating potassium sodium tartrate within urea-formaldehyde resin microcapsules, it can be effectively utilized as a self-healing agent. These microcapsules, when optimized for particle size and distribution, contribute to improved uniformity, acceptable mechanical properties, and excellent particle grading within cement slurry systems. Studies indicate that these microcapsules can provide excellent healing performance for microcracks up to 86 μm in width researchgate.nettandfonline.com.

Catalytic Activity of this compound in Organic Transformations

Potassium sodium tartrate serves as a versatile catalyst and reagent in various organic transformations atamankimya.comatamanchemicals.com. It is commonly employed in aqueous workups to facilitate the separation of emulsions, particularly in reactions that utilize aluminum-based hydride reagents wikipedia.orgatamankimya.comatamanchemicals.com. Furthermore, Rochelle salt has demonstrated efficacy as an efficient catalyst in one-pot, three-component condensation reactions. These reactions, conducted in aqueous ethanol, involve aromatic aldehydes, malononitrile, and various active methylene compounds (like 4-hydroxycoumarin, dimedone, or thiobarbituric acid) for the synthesis of pyran annulated heterocyclic compounds researchgate.net. This methodology is characterized by its use of non-toxic reagents, short reaction times, ease of work-up, and high product yields, aligning with principles of green chemistry researchgate.net. In a different context, potassium sodium tartrate acts as a substrate in a well-known catalytic demonstration involving the oxidation by hydrogen peroxide, catalyzed by cobalt(II) chloride. In this reaction, the tartrate ion is oxidized to carbon dioxide and water, with cobalt acting as the catalyst that facilitates the reaction pathway flinnsci.comacs.orgrsc.org.

Applications in Electroplating and Surface Modification Technologies

Rochelle salt finds significant application in electroplating processes, notably in silver plating wikipedia.orgatamankimya.comatamanchemicals.comomanchem.comproplate.com. In silver plating baths, potassium sodium tartrate is preferred for its ease of dissolution and its ability to promote better leveling of the deposited metal, resulting in smoother finishes proplate.com. It also contributes to increased cathode efficiency in electroplating atamanchemicals.com. Beyond plating, it is utilized in the silvering of mirrors, a process where it acts as a reducing agent wikipedia.orgatamankimya.comatamanchemicals.com. While the term "surface modification" is broadly discussed in relation to various materials like membranes and titanium implants, direct applications of this compound for general surface modification, beyond electroplating and mirror silvering, are not explicitly detailed in the provided search results.

Investigation of Thermal Decomposition Kinetics and Stability

The thermal behavior and decomposition kinetics of potassium sodium tartrate tetrahydrate have been subjects of scientific investigation, typically employing thermogravimetric analysis (TG) and differential thermal analysis (DTA) asianpubs.orgresearchgate.net. These studies help elucidate the material's stability under thermal stress and inform its industrial applications.

The thermal decomposition of potassium sodium tartrate tetrahydrate generally proceeds in several stages:

Dehydration: The initial stages involve the loss of water molecules. TG/DTA analyses reveal two distinct endothermic dehydration steps. The first step, occurring between approximately 29.41 °C and 71.35 °C, corresponds to the loss of one molecule of water. The second step, from 71.35 °C to 258.02 °C, accounts for the loss of the remaining three molecules of crystal water, leading to the formation of anhydrous potassium sodium tartrate. The total mass loss during dehydration is around 25.71% asianpubs.org.

Decomposition of Anhydrous Form: Following dehydration, the anhydrous salt undergoes further decomposition at higher temperatures. Between 258.02 °C and 498.01 °C, a distinct decomposition step is observed, associated with the formation of species like C₃H₄NaO₄· asianpubs.org.

Kinetic analyses, often employing methods such as the Ozawa and Kissinger iso-conversional methods, have been used to estimate the activation energy (E) for these decomposition stages. For the dehydration steps, the activation energies were reported as approximately 192.49 KJ mol⁻¹ for the loss of one water molecule and 280.33 KJ mol⁻¹ for the loss of three water molecules. The decomposition mechanism for these dehydration stages is often described by the nucleation model F1 [g(α) = (1-α)⁻¹] asianpubs.orgresearchgate.net.

Table 2: Thermal Decomposition Stages of Potassium Sodium Tartrate Tetrahydrate

| Stage | Temperature Range (°C) | Mass Loss Description | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Activation Energy (E) (KJ mol⁻¹) | Kinetic Model | Source(s) |

| 1 | 29.41 - 71.35 | Loss of 1 mol H₂O | 6.38 | 6.45 | 192.49 | F1 | asianpubs.org |

| 2 | 71.35 - 258.02 | Loss of 3 mol H₂O | - | 25.71 (total dehydration) | 280.33 | F1 | asianpubs.org |

| 3 | 258.02 - 498.01 | Formation of C₃H₄NaO₄· | - | 22.42 | Not specified | Not specified | asianpubs.org |

The deliquescent nature of Rochelle salt means it readily absorbs moisture from the atmosphere, which can impact its stability and the performance of devices incorporating it wikipedia.orgbritannica.comatamankimya.com.

Compound List

this compound (Potassium Sodium Tartrate Tetrahydrate, Rochelle Salt)

Analytical Methodologies Employing Potassium Tartrate

Reagent in Qualitative and Quantitative Chemical Analysis

Potassium tartrate, particularly as potassium sodium tartrate, serves as a reagent in both qualitative and quantitative chemical analysis. Its chelating properties are crucial in maintaining the solubility of metal ions under specific conditions, which is fundamental for many analytical procedures atamankimya.comechem.com.bd. While not as broadly cited for general qualitative tests as some other reagents, its presence in well-established analytical solutions highlights its role. In quantitative analysis, it can be employed in complexometric titrations, acting as a complexing agent to stabilize metal ions, thereby improving the accuracy and precision of the titration echem.com.bd.

Applications in Bioreagent Formulations and Biochemical Assays

This compound is a key component in several widely used biochemical reagents.

Biuret Reagent: Potassium sodium tartrate is an essential ingredient in the Biuret reagent, which is used to detect and quantify proteins. In this application, it acts as a chelating agent, stabilizing the copper(II) ions in the alkaline solution and preventing their precipitation as copper(II) hydroxide atamankimya.combyjus.combiolabo.frbiolabo.frbiologyonline.comcreative-proteomics.comsciencemadness.orgijstr.org. This stabilization ensures that the copper ions are available to react with peptide bonds in proteins, forming the characteristic violet-colored complex that is measured spectrophotometrically byjus.combiolabo.frbiolabo.frbiologyonline.com. The concentration of protein is directly proportional to the intensity of this color byjus.combiologyonline.com.

Fehling's Solution: Potassium sodium tartrate is also a critical component of Fehling's solution, a reagent historically used to detect the presence of reducing sugars and aldehyde functional groups atamankimya.comatamanchemicals.comatamanchemicals.comgeeksforgeeks.orgunacademy.comatamankimya.comuwimona.edu.jmlibretexts.org. Fehling's solution is prepared as two parts: Fehling's Solution A (copper(II) sulfate) and Fehling's Solution B (potassium sodium tartrate and sodium hydroxide). The tartrate in Fehling's Solution B complexes with copper(II) ions, keeping them dissolved in the alkaline medium and available to react with reducing sugars. Upon heating, the copper(II) ions are reduced by the reducing sugar, forming a characteristic red precipitate of copper(I) oxide geeksforgeeks.orgunacademy.comuwimona.edu.jmlibretexts.orgdoubtnut.com.

Lowry Reagent: Potassium sodium tartrate has also been used in the preparation of the Lowry reagent, another method for determining protein concentration atamankimya.comatamanchemicals.com.

Use in Environmental Sample Analysis

While specific details regarding the use of this compound in the determination of phosphorus and nitrogen in environmental samples are not extensively detailed in the provided search results, tartrate compounds are generally known for their chelating abilities. These properties can be leveraged in complexometric methods for metal ion determination, which are common in environmental analysis. However, direct applications for phosphorus and nitrogen determination using this compound as a primary reagent are not explicitly highlighted in the provided snippets.

Role as a Precipitant in Protein Crystallography for Structural Biology

Potassium sodium tartrate (Rochelle salt) is recognized as a common precipitant and additive in protein crystallization, a crucial step in X-ray crystallography for determining protein structures atamanchemicals.comatamankimya.comwikipedia.orgwhy.grchemicalbook.comnih.govacs.org. Its effectiveness lies in its ability to induce supersaturation and promote the formation of ordered protein crystals. Research has shown that it can significantly enhance the quality of protein crystals formed during crystallization experiments, which are essential for obtaining high-resolution structural data . For instance, specific conditions for crystallizing proteins like thaumatin have been reported to include sodium this compound as a key precipitant, with concentrations such as 0.2 M or 0.5 M being utilized nih.govacs.org. Studies have also explored the stereochemistry of tartrates, noting that different forms, like sodium l-tartrate and sodium d-tartrate, can lead to crystals with different habits, underscoring the compound's influence on crystal formation acs.org.

Theoretical and Computational Investigations of Potassium Tartrate Systems

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations provide fundamental insights into the electronic distribution, bonding, and geometry of potassium tartrate. These methods are crucial for predicting molecular properties and understanding chemical reactivity.

Density Functional Theory (DFT) Studies on Molecular Properties and Interactions

Density Functional Theory (DFT) has been widely utilized to investigate the molecular and electronic structures of this compound and its derivatives. DFT calculations have been employed to analyze the frontier molecular orbitals (FMOs) and first hyperpolarizability (β) of optimized structures, validating their potential as nonlinear optical (NLO) materials researchgate.net. Studies have also focused on simulating X-ray absorption near-edge structure (XANES) spectra of potassium-organic salts, including tartrates, using time-dependent DFT (TD-DFT) coupled with the Bethe-Salpeter equation approach. These simulations help in identifying electronic transitions and understanding the bonding environments of potassium ions with organic ligands nih.govosti.gov. DFT has also been used to optimize molecular geometries and predict properties like band gaps in related materials, offering a foundation for understanding their electronic behavior researchgate.netscispace.com. Furthermore, DFT has been applied to calculate nonrandomness factors for chemical species, contributing to thermodynamic modeling of mixtures containing electrolytes acs.org.

Ab Initio and Semi-Empirical Approaches to Electronic Structure

Ab initio methods, such as Hartree-Fock calculations, have been used in conjunction with experimental X-ray diffraction data to analyze the topology of electron densities in crystalline potassium hydrogen tartrate. These studies examine how data resolution and displacement parameter treatments affect the density's topology, comparing experimental results with theoretical calculations to understand bond topological properties acs.org. Ab initio molecular dynamics (AIMD) simulations have also been employed to investigate the hydration structure and coordination of potassium ions in water, providing insights into the perturbation of water structure by K⁺ ions and determining coordination numbers that align with experimental values nih.gov. Ab initio calculations have also been used to study the structural, electronic, and optical properties of related ternary compounds, contributing to the understanding of piezoelectricity researchgate.net. Semi-empirical methods, while less common in the direct studies of this compound's electronic structure in the reviewed literature, are generally used to approximate solutions to the electronic Schrödinger equation, offering a computationally less intensive route for electronic structure calculations acs.org.

Molecular Dynamics Simulations of Tartrate Interactions and Solvation

Molecular Dynamics (MD) simulations are instrumental in studying the behavior of this compound in solution, focusing on solvation shells, ion-solvation interactions, and diffusion processes. Studies have investigated the solvation properties and ion-solvation shell exchange of K⁺ ions in various solvents, including water, chloroform, and carbon tetrachloride, using MD techniques. These simulations reveal the formation of well-defined solvation shells and analyze ion diffusion rates and residence times osti.gov. Similar MD simulations have explored the solvation and dynamics of sodium and potassium cations in ethylene carbonate, highlighting differences in solvation structures and their influence on ion dynamics and diffusion coefficients osti.gov. Zwitterionic additives have also been studied using MD to understand their effect on the dissociation and transport of sodium and potassium cations in ethylene oxide-based electrolytes, providing insights into their potential role in ion batteries nih.gov.

Kinetic Modeling of Reactions Involving this compound

Kinetic modeling and analysis have been applied to understand the thermal decomposition and precipitation processes involving this compound. Studies on potassium sodium tartrate tetrahydrate have determined decomposition kinetics under nitrogen atmosphere using thermogravimetric analysis (TGA/DTA) and applied kinetic models like the Ozawa and Kissinger isoconversional method. These analyses identified that dehydration stages are governed by nucleation models, with specific activation energies calculated for water molecule release asianpubs.org. Research into the kinetics of water evolution from molten dl lithium this compound monohydrate has revealed complex dehydration processes, with activation energies determined for crystal and powder samples, suggesting that the molten phase behavior deviates from simple homogeneous reactions royalsocietypublishing.orgidexlab.com. Furthermore, kinetic parameters for potassium hydrogen tartrate precipitation have been evaluated at different temperatures to explain the stability of young wines during stabilization treatments, indicating that increased temperature significantly decreases kinetic parameter values such as rate and rate constant researchgate.net.

Computational Predictions of Functional and Spectroscopic Properties

Computational methods are employed to predict and analyze the functional and spectroscopic properties of this compound. DFT calculations have been used to simulate XANES spectra of potassium-organic salts, including tartrates, to understand electronic transitions and bonding nih.govosti.gov. Studies on this compound hemihydrate have utilized FT-IR and FT-Raman spectroscopy to analyze functional group vibrations and NMR spectroscopy to establish the molecular structure, alongside UV-Vis spectroscopy to determine transparency ranges researchgate.net. Theoretical investigations have also focused on predicting zero field splitting parameters (ZFSPs) for impurity-doped potassium sodium dl-tartrate tetrahydrate using the superposition model, showing good agreement with experimental electron paramagnetic resonance (EPR) data. Additionally, energy band positions of optical absorption spectra were calculated, also demonstrating good agreement with experimental values cdnsciencepub.com. Computational approaches have also been used to predict the structure and spectral properties of related molecules, such as archaerhodopsin-3, to aid in molecular design researchgate.net.

Environmental Chemistry and Fate of Potassium Tartrate

Biotransformation and Degradation Pathways in Aquatic and Terrestrial Systems

Potassium tartrate undergoes biodegradation through microbial action in both aquatic and terrestrial environments. Studies indicate that tartrate-degrading anaerobic bacteria are present in various natural ecosystems, such as freshwater creek sediments d-nb.info. The primary degradation pathway for tartrates, including this compound, often proceeds via the formation of oxaloacetate, which is then further metabolized by microorganisms d-nb.info.

While generally biodegradable, the rate and efficiency of this compound degradation can be influenced by environmental conditions. For instance, in environments like wine, where low pH and high ethanol concentrations are present, the degradation of this compound may be inhibited d-nb.info. However, in typical soil and water systems, the compound is expected to be broken down into simpler organic molecules. Specific research into the detailed biotransformation pathways in diverse aquatic and terrestrial systems, including the identification of specific microbial consortia and metabolic intermediates, is an ongoing area of environmental science. The ECHA registration dossier for tartaric acid also indicates that data exists on its biodegradation in water and soil through screening and simulation tests, suggesting a well-studied area of environmental fate europa.eu.

Interactions with Environmental Contaminants and Remediation Potentials (e.g., Heavy Metal Scavenging)

This compound and its related compounds exhibit significant potential in interacting with and potentially mitigating the effects of environmental contaminants, particularly heavy metals. The carboxyl groups present in the tartrate molecule enable it to act as a chelating agent, binding to metal ions and influencing their mobility and bioavailability in the environment nih.govresearchgate.net.

Heavy Metal Scavenging and Complexation: Research has demonstrated that this compound can effectively scavenge metal ions, such as lead (Pb) and cadmium (Cd), from contaminated matrices. In studies involving the treatment of rice, soaking and cooking with this compound significantly reduced the levels of lead and cadmium nih.gov. The efficiency of removal was observed to increase with higher concentrations of the chelating agent nih.gov.

| Heavy Metal | Treatment Type | Removal Percentage |

| Lead (Pb) | Soaking-Cooking (PT) | 99% - 99.4% |

| Cadmium (Cd) | Soaking-Cooking (PT) | 92.8% - 95.1% |

Note: PT refers to this compound.

Furthermore, potassium sodium tartrate (PST), a related compound, has been employed as a complexing agent in nanofiltration processes for the removal of heavy metals like cadmium, zinc, arsenic, and lead from wastewater researchgate.net. The concentration of PST influenced the rejection rates of these metals, highlighting its role in enhancing the separation of contaminants from water streams researchgate.net.

Interactions with Antimony: Antimony this compound, a compound containing both antimony and tartrate, has been investigated in environmental contexts, particularly in relation to soil contamination and plant uptake researchgate.netcdc.govt3db.ca. While this specific compound has toxicity concerns due to its antimony content, the tartrate moiety plays a role in its chemical behavior. Studies on antimony contamination in soils have involved the application of antimony this compound in crop trials to assess its effects, indicating interactions within soil matrices researchgate.net. The environmental fate and potential bioaccumulation of antimony compounds, including those containing tartrate, are critical considerations in managing contaminated sites t3db.casolubilityofthings.com.

List of Compounds Mentioned:

this compound

Tartaric acid

Potassium bitartrate (Cream of tartar)

Potassium sodium tartrate (Rochelle salt)

Cadmium

Lead

Zinc

Arsenic

Antimony

Antimony this compound

Antimony this compound hemihydrate

Citric acid

Potassium citrate

Glycine betaine

Future Directions and Emerging Research Areas in Potassium Tartrate Chemistry

Nanomaterial Integration and Hybrid Systems

The incorporation of potassium tartrate into nanomaterials and hybrid systems represents a growing area of interest, aiming to leverage its unique properties for enhanced functionalities. Research is investigating its role in creating composite materials with tailored characteristics. For instance, potassium sodium tartrate (Rochelle salt) has been explored for its piezoelectric properties, leading to potential applications in sensors and actuators wikipedia.orgchemicalbook.com. Furthermore, tartrate-capped gold nanoparticles (AuNPs) have been synthesized using potassium sodium tartrate as both a reducing and capping agent. These nanoparticles exhibit good stability and can be modified to form two-dimensional monolayer nanostructure films, demonstrating potential for advanced material assemblies researchgate.net. Studies are also exploring the use of tartrate derivatives in creating functionalized hybrid materials, suggesting a broad scope for incorporating tartrates into novel nanostructures with specific applications in areas like biofortification icm.edu.pl.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The precise understanding and control of chemical reactions involving this compound are being advanced through the application of sophisticated in-situ spectroscopic techniques. These methods allow for real-time monitoring of reaction kinetics, intermediate species, and product formation, providing critical insights for process optimization. For example, Raman spectroscopy has been employed to study the spectral characteristics of tartrate anions in various states and concentrations, aiding in the understanding of complexation processes ias.ac.inosti.gov. Electrochemical impedance spectroscopy has also been utilized to study the effect of potassium sodium tartrate on enzymes, offering a means to monitor interactions at a molecular level atamankimya.com. The development and application of these advanced spectroscopic tools are crucial for deciphering complex reaction mechanisms and enabling the design of more efficient and controlled synthesis pathways for this compound-based materials and processes.

Sustainable Process Development for Tartrate Valorization and Resource Efficiency

A significant thrust in current research is the development of sustainable processes for tartrate valorization and improved resource efficiency. This includes exploring methods to recover tartrates from waste streams and developing greener synthesis and application methods. In the winemaking industry, for instance, advanced techniques like electrodialysis are being investigated for tartrate stabilization, offering the potential for byproduct valorization through the recovery of valuable compounds such as tartaric acid and potassium hydroxide mdpi.com. Similarly, the use of zeolites and algal polysaccharides in winemaking is being explored as sustainable alternatives to traditional methods, reducing energy consumption and chemical intervention mdpi.comresearchgate.net. Research into the de-chroming of leather waste has shown that this compound can efficiently extract chromium, achieving high recovery rates and aligning with circular economy principles researchgate.net. Furthermore, the development of porous carbon materials derived from potassium bitartrate for CO2 adsorption highlights a pathway for waste valorization into functional materials researchgate.net.

Exploration of New Catalytic and Material Science Applications

The unique chemical properties of this compound and its derivatives are driving the exploration of novel applications in catalysis and material science. Potassium sodium tartrate (Rochelle salt) has demonstrated utility as a catalyst in organic synthesis, facilitating one-pot reactions in aqueous media with high yields and environmental benefits researchgate.net. It has also been identified as a reducing agent for regenerating copper-based catalysts in atom transfer radical polymerization (ATRP), enhancing polymerization rates and enabling the production of polymers with desired molecular weights mdpi.com. In material science, the piezoelectric properties of Rochelle salt have led to its consideration for use in sensors, actuators, and protective gear wikipedia.org. Research is also ongoing into the use of tartrates, including this compound, in the synthesis of metal oxide nanocrystals, such as BaLuF5:Yb3+/Er3+, where they contribute to particle dispersion and biocompatibility researchgate.net. The exploration of tartaric acid derivatives as chiral resolving agents for enantioseparation also points to future applications in asymmetric synthesis and pharmaceuticals rasayanjournal.co.in.

Q & A

Q. What are the standard methods for synthesizing potassium tartrate and its derivatives, and how are they characterized?

this compound derivatives, such as potassium antimony tartrate, are synthesized via solid-liquid phase reactions. For example, antimony trioxide reacts with potassium hydrogen tartrate at 90°C for 4.5 hours (molar ratio 1.05:2.0:92 for Sb₂O₃:KHC₄H₄O₆:H₂O), yielding monoclinic crystals confirmed by X-ray diffraction (a = 0.8250 nm, b = 1.6046 nm, c = 1.7736 nm, β = 96.65°) . Rochelle salt (potassium sodium tartrate) is prepared by heating potassium bitartrate with sodium carbonate, followed by filtration and crystallization . Characterization typically involves elemental analysis, IR spectroscopy, and solubility profiling .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Solubility : Potassium antimony tartrate dissolves at 333 g/L in water at 100°C, critical for recrystallization protocols .

- Thermal stability : Potassium bitartrate decomposes above 250°C, influencing its use in high-temperature reactions .

- Crystal structure : Monoclinic systems (e.g., potassium antimony tartrate) affect material stability and reactivity . These properties guide solvent selection, reaction temperatures, and storage conditions .

Q. How is this compound utilized in buffer solutions and analytical assays?

Potassium sodium tartrate stabilizes alkaline copper solutions in DNS assays for reducing sugar quantification. It complexes copper ions, preventing precipitation and enabling colorimetric detection at 540 nm . In pH 3.4–3.7 buffers, potassium bitartrate maintains acidity in wine fermentation studies .

Q. What are the natural sources of this compound, and how is it isolated?

Potassium bitartrate forms naturally during wine fermentation as "wine diamonds." Isolation involves cooling wine to 0°C, where solubility drops to 5.7 g/L, followed by filtration . Industrial purification includes recrystallization from hot water .

Q. What safety protocols are essential when handling this compound?

While potassium bitartrate is low-risk (LD₅₀ = 22,000 mg/kg in rats), antimony-containing derivatives (e.g., potassium antimony tartrate) require stringent precautions due to antimony's toxicity (hazard code 28300-74-5). Use fume hoods, PPE, and avoid inhalation .

Advanced Research Questions

Q. How can synthesis conditions for potassium antimony tartrate be optimized to improve yield?

Yield optimization (86.8%) requires precise control of:

Q. What advanced analytical techniques validate this compound’s role in complex assays?

In glucose quantification, potassium sodium tartrate in DNS reagent prevents Cu(OH)₂ precipitation, enabling spectrophotometric detection. Method validation includes ANOVA for reproducibility (p < 0.05) and calibration curves with R² > 0.99 . For tartrate interference studies, UV-VIS spectroscopy compares absorbance in tartrate-free vs. tartrate-containing solutions (0.1% tolerance) .

Q. How do contradictory data on tartrate’s reactivity in biochemical assays arise?